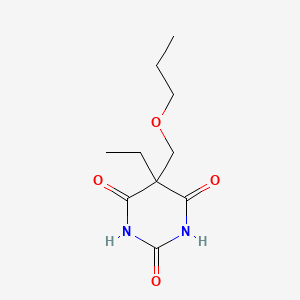

5-Ethyl-5-(propoxymethyl)barbituric acid

Beschreibung

5-Ethyl-5-(propoxymethyl)barbituric acid is a synthetic barbituric acid derivative characterized by a propoxymethyl (-CH2-O-CH2CH2CH3) substituent at the 5-position of the barbiturate ring. Barbiturates generally act as central nervous system (CNS) depressants, modulating γ-aminobutyric acid (GABA) receptor activity, though substituent variations significantly influence potency, duration of action, and metabolic stability . The propoxymethyl group introduces unique physicochemical properties, such as increased lipophilicity compared to hydroxylated or shorter-chain analogs, which may affect membrane permeability and metabolic pathways .

Eigenschaften

CAS-Nummer |

67050-96-8 |

|---|---|

Molekularformel |

C10H16N2O4 |

Molekulargewicht |

228.24 g/mol |

IUPAC-Name |

5-ethyl-5-(propoxymethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H16N2O4/c1-3-5-16-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) |

InChI-Schlüssel |

KHOJYDGIAOWDKO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOCC1(C(=O)NC(=O)NC1=O)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5-Ethyl-5-(propoxymethyl)barbituric acid typically involves the reaction of diethyl ethylmalonate with urea under basic conditions. The process can be summarized as follows:

Step 1 Alkylation: - Diethyl ethylmalonate is alkylated with propyl bromide to form diethyl 2-propoxyethylmalonate.

Step 2 Cyclization: - The alkylated product is then reacted with urea in the presence of a base such as sodium ethoxide, leading to the formation of 5-Ethyl-5-(propoxymethyl)barbituric acid.

Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

5-Ethyl-5-(propoxymethyl)barbituric acid undergoes various chemical reactions, including:

Oxidation: - This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: - Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

5-Ethyl-5-(propoxymethyl)barbituric acid has several scientific research applications:

Chemistry: - It is used as a precursor in the synthesis of other barbituric acid derivatives, which are studied for their chemical properties and reactivity.

Biology: - This compound is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.

Medicine: - Research on this compound focuses on its potential as a sedative and hypnotic agent, as well as its effects on the central nervous system.

Wirkmechanismus

The mechanism of action of 5-Ethyl-5-(propoxymethyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. This action is similar to other barbiturates, which modulate chloride ion channels and inhibit glutamate-induced depolarizations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*logD values estimated from membrane permeability studies and metabolic data .

Metabolic Pathways

- Hydroxylation : Compounds like 5-ethyl-5-(3-methylbutyl)barbituric acid (amobarbital) undergo hydroxylation at the γ-carbon of the alkyl chain, forming 5-ethyl-5-(3-hydroxy-1-methylbutyl)barbituric acid, a major metabolite in dogs and humans .

- Conjugation: Hydroxylated metabolites (e.g., 5-ethyl-5-(3-hydroxybutyl)barbituric acid) are often glucuronidated for renal excretion, while non-polar analogs like pentobarbital rely more on hepatic oxidation .

Pharmacological Activity

- GABA Receptor Modulation : Anesthetic barbiturates (e.g., pentobarbital) enhance GABA binding to synaptic membranes at low doses (EC50 ~50 μM), whereas convulsant analogs like 5-ethyl-5-(3'-methylbut-2-enyl)barbituric acid exhibit dual excitatory/inhibitory effects depending on concentration .

- Membrane Permeability : 5-Ethyl barbituric acid derivatives with logD >2 (e.g., pentobarbital) show higher hepatocyte membrane permeability (PS = 3.4 ml/min) compared to polar metabolites (PS <1 ml/min) .

- Duration of Action : Branched alkyl chains (e.g., 1-methylbutyl in pentobarbital) prolong duration by slowing metabolism, while hydroxylated derivatives (e.g., 3-hydroxybutyl) are rapidly eliminated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.